molecular formula C16H13IO3 B1398599 (2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid CAS No. 3353-25-1

(2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid

Cat. No. B1398599
CAS RN: 3353-25-1
M. Wt: 380.18 g/mol
InChI Key: FMDOSJHQLARFRC-UHFFFAOYSA-N
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Description

(2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid, also known as 4-Iodo-4-methoxyphenylacrylic acid, is a chemical compound used in a variety of scientific research applications. It is a compound with a relatively simple structure, composed of an acrylic acid group, an iodophenyl group, and a methoxyphenyl group. It is a colorless solid and is soluble in water, alcohols, and other organic solvents. This compound has been studied extensively for its various applications in scientific research, and has been found to have a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of (2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acidhoxyphenylacrylic acid is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical processes. Additionally, it has been found to interact with certain proteins, which can lead to the inhibition of certain physiological processes.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acidhoxyphenylacrylic acid are not yet fully understood. However, it has been found to have a range of effects on various biochemical and physiological processes. For example, it has been found to act as an inhibitor of certain enzymes, which can lead to the inhibition of certain biochemical processes. Additionally, it has been found to interact with certain proteins, which can lead to the inhibition of certain physiological processes.

Advantages And Limitations For Lab Experiments

(2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acidhoxyphenylacrylic acid has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a useful reagent for a variety of experiments. Additionally, it is relatively stable, which makes it suitable for use in a variety of experiments. However, it is also relatively expensive, which can limit its use in some experiments. Additionally, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of (2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acidhoxyphenylacrylic acid. One potential direction is to explore its use as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Additionally, it could be used as a reagent in organic reactions, such as the synthesis of polymers and other compounds. Additionally, it could be studied for its potential use in the development of new materials, such as catalysts and sensors. Finally, it could be studied for its potential use in the development of new drugs and therapies.

Scientific Research Applications

(2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acidhoxyphenylacrylic acid has a wide range of applications in scientific research. It is often used as a building block for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It can also be used as a reagent in organic reactions, such as the synthesis of polymers and other compounds. Additionally, it has been studied for its potential use in the development of new materials, such as catalysts and sensors.

properties

IUPAC Name

2-(4-iodophenyl)-3-(4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c1-20-14-8-2-11(3-9-14)10-15(16(18)19)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDOSJHQLARFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid
Reactant of Route 2
(2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid
Reactant of Route 3
(2Z)-2-(4-Iodophenyl)-3-(4-methoxyphenyl)-acrylic acid

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